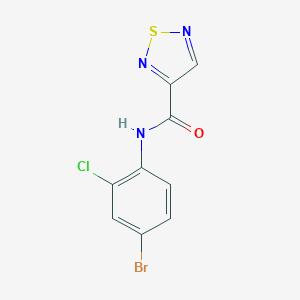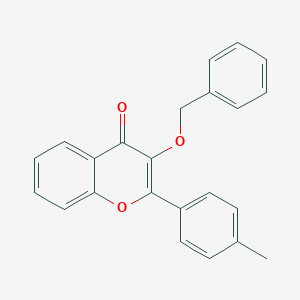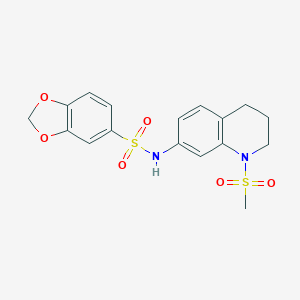![molecular formula C18H19N3O7S2 B254094 N-[4-({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B254094.png)
N-[4-({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a sulfonyl group, an isothiazolidinone ring, and an acetamide group. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isothiazolidinone ring, sulfonylation, and acetamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be designed to minimize waste and maximize the yield of the desired product.
化学反応の分析
Types of Reactions
N-[4-({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the isothiazolidinone ring.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
N-[4-({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism by which N-[4-({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(4-((1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)methoxy)phenyl)acetamide
- N-[4-({[4-(1,1-Dioxido-3-oxo-1,2-thiazolidin-2-yl)-2-methylphenyl]sulfonyl}amino)phenyl]acetamide
Uniqueness
N-[4-({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C18H19N3O7S2 |
|---|---|
分子量 |
453.5 g/mol |
IUPAC名 |
N-[4-[[2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)phenyl]sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C18H19N3O7S2/c1-12(22)19-13-3-5-14(6-4-13)20-30(26,27)17-11-15(7-8-16(17)28-2)21-18(23)9-10-29(21,24)25/h3-8,11,20H,9-10H2,1-2H3,(H,19,22) |
InChIキー |
MEBUFIIGJZUERQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OC |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,1,4-trimethyl-2-[2-(methylamino)-2-oxoethyl]pyrrole-3-carboxamide](/img/structure/B254016.png)

![2-(2-furyl)-6-[3-(4-methylphenoxy)propoxy]-4H-chromen-4-one](/img/structure/B254020.png)
![6-[(2-chlorobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one](/img/structure/B254021.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B254022.png)
![4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]-N-(2-methylphenyl)benzamide](/img/structure/B254025.png)
![5-ethyl-2'-phenyl-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one](/img/structure/B254026.png)
![N-[2-[4-(dimethylamino)phenyl]-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B254029.png)
![N-[2-(2-chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B254030.png)
![N-[2-(diethylamino)propyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B254031.png)

![[2-(Furan-2-yl)-4-oxochromen-3-yl] 2-iodobenzoate](/img/structure/B254039.png)
![Ethyl 3-(3-cyano-5,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B254040.png)
